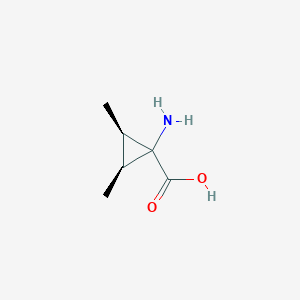
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique structural and functional properties. ADMC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of ADMC is not fully understood, but it is believed to involve its interaction with various cellular receptors and signaling pathways. ADMC has been found to modulate the activity of certain enzymes and proteins, leading to changes in cellular function and gene expression.
生化学的および生理学的効果
ADMC has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of immune system function, inhibition of viral replication, and induction of apoptosis in cancer cells. Additionally, ADMC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of ADMC is its unique structural and functional properties, which make it a promising candidate for various research applications. Additionally, ADMC is relatively easy to synthesize and has a long shelf-life, making it a convenient reagent for laboratory experiments. However, one limitation of ADMC is its high cost, which may limit its use in certain research applications.
将来の方向性
There are many potential future directions for research on ADMC. One area of interest is the development of ADMC-based therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is potential for ADMC to be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of ADMC and its potential interactions with other cellular components.
合成法
ADMC can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create ADMC, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Both methods have been shown to be effective in producing high yields of pure ADMC.
科学的研究の応用
ADMC has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development. Additionally, ADMC has been shown to have potential applications in the field of biotechnology, particularly in the production of novel biomaterials.
特性
CAS番号 |
116498-02-3 |
|---|---|
製品名 |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChIキー |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
正規SMILES |
CC1C(C1(C(=O)O)N)C |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

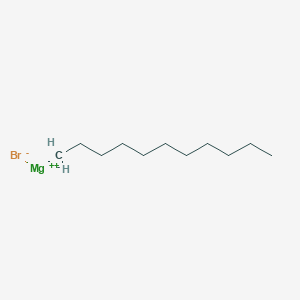
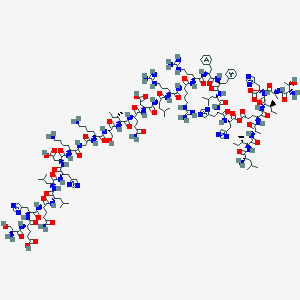
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
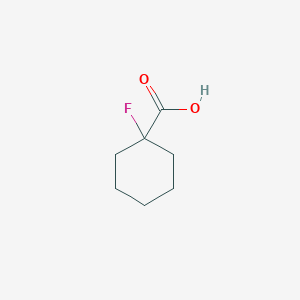
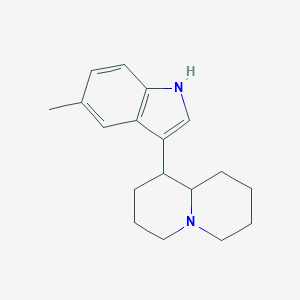
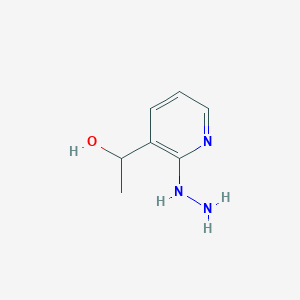
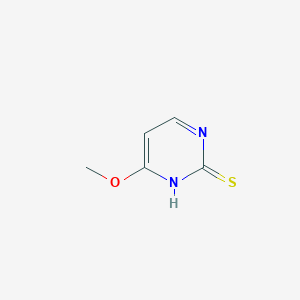
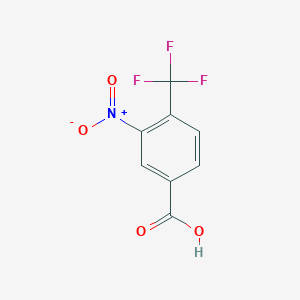
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)